molecular formula C13H10ClN5O B2538453 N-(4-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034570-44-8

N-(4-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2538453
CAS RN: 2034570-44-8
M. Wt: 287.71
InChI Key: SWIYELUOKDYJMS-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a derivative of pyrimidin-4-amine, which is a core structure for various biologically active compounds. The presence of a 1,2,4-oxadiazole moiety is a common feature in medicinal chemistry due to its resemblance to biologically relevant heterocycles and its potential for diverse chemical reactivity .

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of related compounds has been reported through the condensation of different starting materials, followed by chlorination and amination steps . Another example includes the synthesis of a compound by coupling a chlorophenoxy phenylmethanamine with a chloro-substituted pyrimidine . These methods highlight the versatility of pyrimidin-4-amine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives is often confirmed using spectroscopic methods such as NMR and HRMS, and in some cases, X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms . The crystal structure provides valuable information about the molecular conformation, which is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives can undergo various chemical reactions, including interactions with hydroxylamine hydrochloride to produce cyclization products with a 1,2,4-oxadiazole ring . These reactions can lead to the formation of new compounds with potential biological activities. Additionally, the presence of substituents on the pyrimidine ring can influence the compound's reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms and other substituents can affect these properties significantly. For example, the introduction of a trifluoromethyl group can enhance the lipophilicity of the compound, which may affect its bioavailability and distribution in biological systems . Theoretical calculations, such as density functional theory (DFT), can be used to predict the electronic properties of these compounds, such as HOMO-LUMO energies, which are indicative of their chemical reactivity .

Scientific Research Applications

Antioxidant Activity

Research has shown the synthesis of heterocyclic compounds that exhibit significant in vitro antioxidant activity. For example, compounds with electron-donating substituents on the thienopyrimidine ring demonstrated enhanced radical scavenging capabilities, indicating the potential for N-(4-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine derivatives to function as antioxidants (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including those related to the chemical structure of interest, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Certain compounds exhibited higher anticancer activity compared to reference drugs, suggesting the therapeutic potential of these derivatives in treating cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Insecticidal and Antibacterial Potential

Another study focused on the synthesis of pyrimidine linked pyrazole heterocyclic compounds by microwave irradiation. These compounds were evaluated for their insecticidal and antimicrobial potential, indicating their possible application in agricultural pest control and as antibacterial agents (Deohate & Palaspagar, 2020).

Antiproliferative Evaluation

The antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives against human breast cancer cell lines revealed that certain compounds induced apoptotic cell death, highlighting their potential as anticancer agents (Atapour-Mashhad et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O/c1-8-17-13(20-19-8)11-6-15-7-16-12(11)18-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIYELUOKDYJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

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